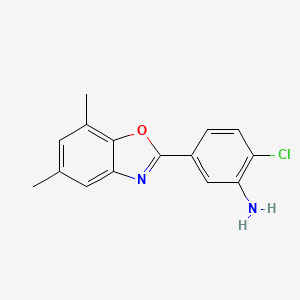
2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound that has been mentioned in various scientific studies . It appears to play a significant role in medicinal chemistry and chemical biology .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles and their N-substituted analogues, which include “this compound”, involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader field of 2-aminobenzoxazoles synthesis . The most published protocol comprises the cyclization of 2-aminophenols using BrCN as a cyanating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Aplicaciones Científicas De Investigación
Antiprotozoal and Antimicrobial Activities
Benzoxazole derivatives, including those related to aniline compounds, have been investigated for their biological activities. For instance, novel analogs synthesized using benzoxazolyl aniline as a scaffold showed promising biological screening data against antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents. This highlights the compound's potential utility in designing novel chemical entities with antiprotozoal and antimicrobial activities (M. Abdelgawad et al., 2021).
Synthetic Applications
In synthetic chemistry, derivatives similar to 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline are used as building blocks. For example, N-aryl-2-chloroacetamides serve as doubly electrophilic components for constructing thiazolo[3,2-a]pyrimidinone products, indicating the compound's utility in facilitating complex molecular synthesis (B. Janardhan et al., 2014).
Electroluminescence and Material Science
Compounds within the benzoxazole aniline family, due to their structural and electronic properties, find applications in material science, particularly in the development of electroluminescent materials and corrosion-resistant coatings. For example, electroactive benzoxazine monomers derived from aniline dimer structures have been synthesized for high-performance coatings, showcasing the compound's relevance in advanced material applications (Shuliang Li et al., 2018).
Anticancer and Antimicrobial Compound Development
Further research into benzoxazole derivatives includes their evaluation as potential anticancer and antimicrobial agents, underscoring the importance of these compounds in medicinal chemistry and drug discovery processes (M. Ibrahim et al., 2022).
Direcciones Futuras
The future directions for “2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline” could involve further exploration of its potential therapeutic applications, given its role in medicinal chemistry and chemical biology . Additionally, the development of more efficient and less hazardous methods for the synthesis of 2-aminobenzoxazoles and their N-substituted analogues could be a promising area of research .
Propiedades
IUPAC Name |
2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)14-13(6-8)18-15(19-14)10-3-4-11(16)12(17)7-10/h3-7H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGPDYHAHRJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

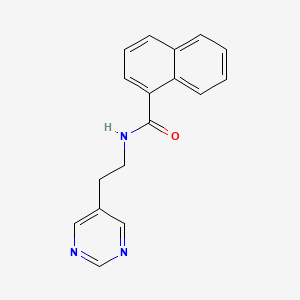
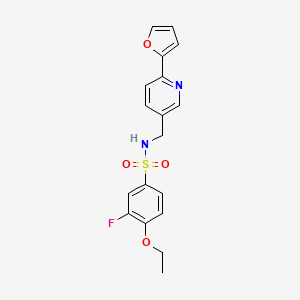

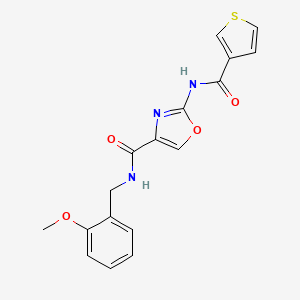
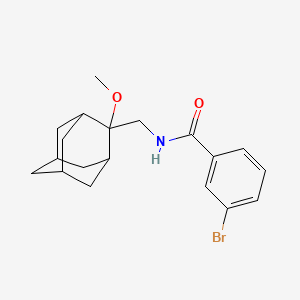
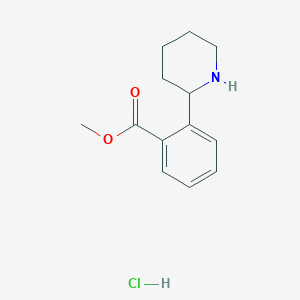
![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)
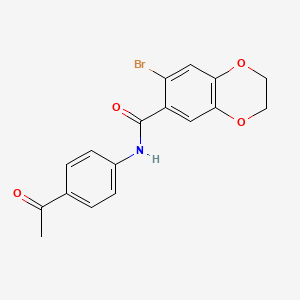
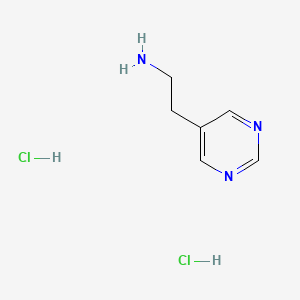
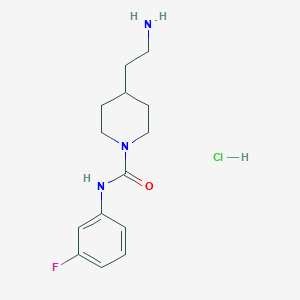
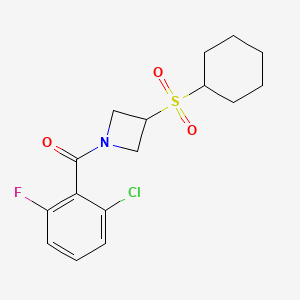
![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)
